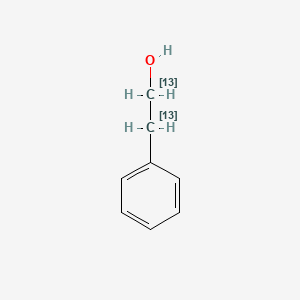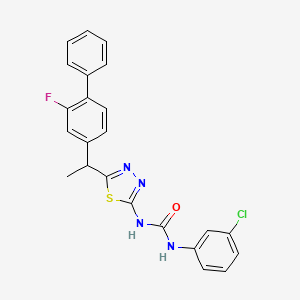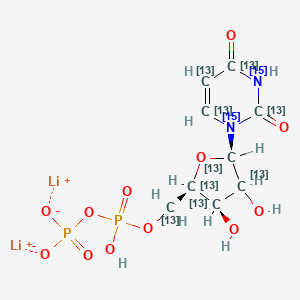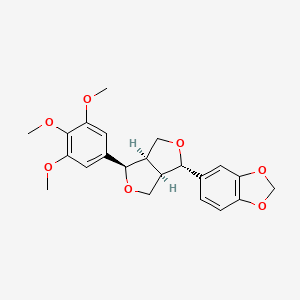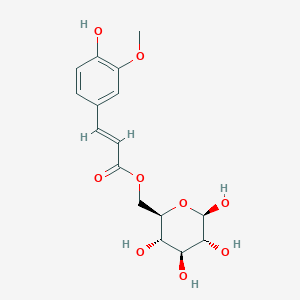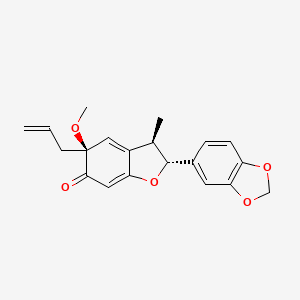
Kadsurin A analogue-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kadsurin A analogue-1: is a lignan compound that can be extracted from the plant Piper argyrophylum . Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound has a molecular formula of C₂₀H₂₀O₅ and a molecular weight of 340.37 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: Kadsurin A analogue-1 is typically extracted from the plant Piper argyrophylum The extraction process involves the use of organic solvents to isolate the lignan compound from the plant material
Industrial Production Methods: The industrial production of this compound would likely involve large-scale extraction processes using organic solvents, followed by purification steps such as chromatography to isolate the pure compound .
化学反応の分析
Types of Reactions: Kadsurin A analogue-1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reagents: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
Chemistry: Kadsurin A analogue-1 is used in chemical research to study the properties and reactions of lignan compounds. It serves as a model compound for understanding the behavior of similar lignans in various chemical reactions .
Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders .
Industry: In the industrial sector, this compound may be used in the development of new pharmaceuticals and nutraceuticals due to its bioactive properties .
作用機序
The mechanism of action of Kadsurin A analogue-1 involves its interaction with various molecular targets and pathways in the body. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation . The specific molecular targets and pathways involved are still under investigation.
類似化合物との比較
Kadsurin A: Another lignan compound isolated from the same plant, Piper argyrophylum.
Kadsutherin E-H: Lignans isolated from the plant Kadsura interior.
Uniqueness: Kadsurin A analogue-1 is unique due to its specific chemical structure and biological activities. While it shares similarities with other lignans, its distinct molecular configuration and bioactive properties set it apart from other compounds in this class .
特性
分子式 |
C20H20O5 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
(2R,3R,5S)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |
InChI |
InChI=1S/C20H20O5/c1-4-7-20(22-3)10-14-12(2)19(25-16(14)9-18(20)21)13-5-6-15-17(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12-,19-,20+/m1/s1 |
InChIキー |
HCKMSYACKQLOPY-BYYRLHKVSA-N |
異性体SMILES |
C[C@H]1[C@@H](OC2=CC(=O)[C@@](C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4 |
正規SMILES |
CC1C(OC2=CC(=O)C(C=C12)(CC=C)OC)C3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12383909.png)
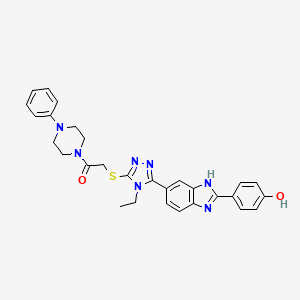
![[(3S,5S,8R,9S,10S,11S,12S,13R,14S,17S)-17-acetyl-12-acetyloxy-14-hydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12383915.png)
![(3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide](/img/structure/B12383926.png)
![tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate](/img/structure/B12383939.png)
